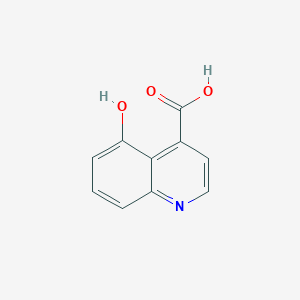

7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

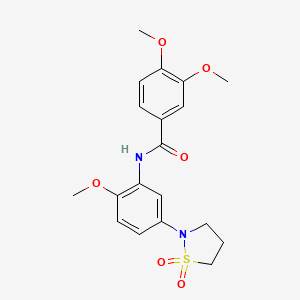

The compound “7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol” is a quinoline derivative . The quinolinol moiety in the compound is almost planar . There is an intramolecular O-H⋯N hydrogen bond involving the hydroxy group and a pyridine N atom forming an S(9) ring motif .

Synthesis Analysis

The synthesis of quinoline derivatives has been considered for many organic and pharmaceutical chemists . Bis(pyridin-2-ylmethyl)amine [di-(2-picolyl)amine (DPA)] is an excellent ligand showing high selectivity for Zn 2+, which plays important roles in biological, pathological, and environmental processes .Molecular Structure Analysis

In the title compound, the dihedral angles between the planes of the quinolinol moiety and the pyridine rings are 44.15 (9) and 36.85 (9)° . The compound contains a total of 45 bond(s) .Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis

Absorption and emission are observed from the E tautomer only in non-protic solvents at room temperature , whereas in aqueous solution, fluorescence was observed from the K form only .Applications De Recherche Scientifique

Anti-Fibrosis Activity

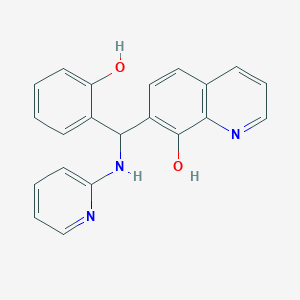

One of the significant applications of this compound is in the field of anti-fibrosis research . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The results showed that these compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Proton Crane Mechanism

Another fascinating application of “7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol” is its use as a proton crane . The introduction of strong electron donor substituents in the pyridine ring creates optimal conditions for 8-(pyridin-2-yl)quinolin-7-ols to act as proton cranes. This mechanism involves a series of consecutive excited-state intramolecular proton transfer (ESIPT) steps .

Light-Emitting Materials

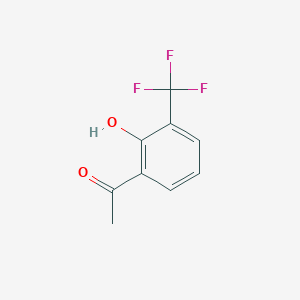

The ESIPT exhibiting molecules, such as “7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol”, have become a field of active research due to their applications as light-emitting materials .

Laser Dyes

These molecules are also used as laser dyes . The dramatic structural change in the excited tautomer possesses photophysical properties, different from those of the ground state species .

Photo Stabilizers

“7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol” can also be used as photo stabilizers . These molecules effectively absorb and dissipate UV radiation, which protects other components of a system from the detrimental effects of UV light .

Photo Switches

Another application of these molecules is in the field of photo switches . The ESIPT process in these molecules can be controlled by external stimuli, making them suitable for use in photo-switchable devices .

Mécanisme D'action

Propriétés

IUPAC Name |

7-[(2-hydroxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-17-8-2-1-7-15(17)20(24-18-9-3-4-12-22-18)16-11-10-14-6-5-13-23-19(14)21(16)26/h1-13,20,25-26H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUVBQZZERJUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)

![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)

![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)